molecular formula C8H5Br2N B177925 4,7-dibromo-1H-indole CAS No. 126811-31-2

4,7-dibromo-1H-indole

Cat. No.: B177925
CAS No.: 126811-31-2
M. Wt: 274.94 g/mol
InChI Key: LGHKXNCCGYOQRK-UHFFFAOYSA-N
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Description

4,7-Dibromo-1H-indole is a chemical compound with the CAS Number: 126811-31-2. It has a molecular weight of 274.94 and its IUPAC name is this compound . It is a solid at room temperature .

Scientific Research Applications

Synthesis and Functionalization

4,7-dibromo-1H-indole is a significant component in the synthesis and functionalization of indoles, which are crucial in a variety of biologically active natural and synthetic compounds. These indoles are synthesized through methods like Fisher indole synthesis, the Gassman synthesis, and the Bischler indole synthesis. Palladium-catalyzed reactions have become significant in the last few decades for their wide range of functionalities and applications in complex molecule synthesis, influencing almost every area of organic synthesis (Cacchi & Fabrizi, 2005).

Antifungal Properties

1H-Indole-4,7-diones, structurally related to this compound, have shown promising antifungal activity against fungi like Candida krusei, Cryptococcus neoformans, and Aspergillus niger. This suggests the potential of this compound derivatives as potent antifungal agents (Ryu et al., 2007).

Indole Synthesis Review

The synthesis of indole derivatives, including those related to this compound, has been thoroughly reviewed. This includes discussions on the classification of indole synthesis methods and the significance of the indole nucleus in various bioactive compounds (Taber & Tirunahari, 2011).

Virulence Diminishing Properties

Indole and its derivatives, including this compound, have been studied for their impact on bacterial virulence and quorum sensing. Specifically, studies on Pseudomonas aeruginosa demonstrated that indole-related compounds could significantly decrease the production of virulence factors and enhance antibiotic resistance, suggesting their potential use as antivirulence agents (Lee et al., 2008).

Preparation of Indole Derivatives

Research on the convenient preparation of indole derivatives from this compound and similar compounds has been conducted. These derivatives serve as precursors for various biochemical compounds, highlighting the versatility of this compound in synthetic chemistry (Parrick et al., 1989).

Safety and Hazards

The safety information for 4,7-Dibromo-1H-indole includes a GHS07 pictogram, a warning signal word, and hazard statements H302-H317 . Precautionary measures include avoiding contact with skin and eyes and using personal protective equipment .

Properties

IUPAC Name

4,7-dibromo-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2N/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGHKXNCCGYOQRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Br)C=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70595933
Record name 4,7-Dibromo-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126811-31-2
Record name 4,7-Dibromo-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1,4-dibromo-2-nitrobenzene (18 g, 64.1 mmol) in THF (200 mL) at −40° C. (dry ice-acetonitrile) was added slowly a solution of vinylmagnesium bromide (1.0 M in THF, 199 mL, 199 mmol). The resulting mixture was stirred at −40° C. for 1.5 h, then was then treated with saturated aqueous NH4Cl (500 mL) and stirred at room temperature for 1 h. HCl (1M) was added to adjust the pH to 7. EtOAc was added and the organic phase was separated, washed with brine, dried and concentrated. The residue was subjected to column chromatography on silica gel (330 g), eluting with EtOAc-hexane (5:95) to provide a light yellow oil which solidified on standing under vacuum. The desired product was obtained as a solid (8.35 g, 47% yield. LCMS showed one major peak with no ionization.
Quantity
18 g
Type
reactant
Reaction Step One
Name
dry ice acetonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
199 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
47%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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